molecular formula C15H12O2 B14669502 Prop-2-ynyl 2-naphthalen-1-ylacetate CAS No. 51537-81-6

Prop-2-ynyl 2-naphthalen-1-ylacetate

Cat. No.: B14669502
CAS No.: 51537-81-6
M. Wt: 224.25 g/mol
InChI Key: WCIUBICGXUKIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-ynyl 2-naphthalen-1-ylacetate is an organic compound that belongs to the class of acetylenic esters It is characterized by the presence of a prop-2-ynyl group attached to the ester of 2-naphthalen-1-ylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 2-naphthalen-1-ylacetate typically involves the esterification of 2-naphthalen-1-ylacetic acid with prop-2-ynyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-naphthalen-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-ynyl 2-naphthalen-1-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-ynyl 2-naphthalen-1-ylacetate involves its interaction with molecular targets through its functional groups. The prop-2-ynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the naphthalen-1-ylacetate moiety, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .

Properties

CAS No.

51537-81-6

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

prop-2-ynyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H12O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h1,3-9H,10-11H2

InChI Key

WCIUBICGXUKIJP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.